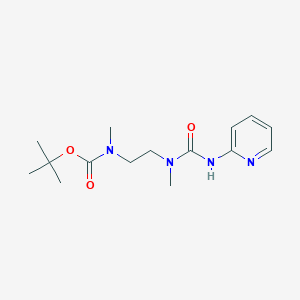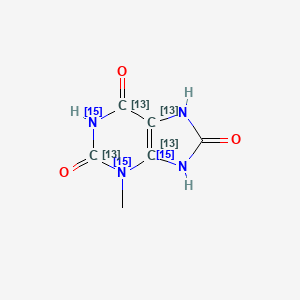
3-methyl-7,9-dihydropurine-2,6,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7,9-dihydropurine-2,6,8-trione, also known as 3-methyluric acid, is a methylated derivative of uric acid. It belongs to the class of oxopurines, which are purine derivatives containing keto groups. This compound is of significant interest due to its biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7,9-dihydropurine-2,6,8-trione typically involves the methylation of uric acid. One common method is the reaction of uric acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-methyl-7,9-dihydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purines, while reduction can produce lower oxidation state derivatives .
Scientific Research Applications
3-methyl-7,9-dihydropurine-2,6,8-trione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: It serves as a model compound for studying purine metabolism and its role in biological systems.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-methyl-7,9-dihydropurine-2,6,8-trione involves its interaction with various molecular targets and pathways. It inhibits peroxynitrite-mediated oxidation, which is a key pathway in oxidative stress-related diseases. This inhibition helps in reducing oxidative damage and inflammation, making it a potential therapeutic agent for conditions like multiple sclerosis .
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Contains three methyl groups and is a well-known stimulant.
Theobromine (3,7-dimethylxanthine): Contains two methyl groups and is found in chocolate.
Theophylline (1,3-dimethylxanthine): Contains two methyl groups and is used in respiratory diseases.
Uniqueness
3-methyl-7,9-dihydropurine-2,6,8-trione is unique due to its specific methylation pattern and its role as a metabolite of uric acid. Unlike caffeine and theobromine, which are primarily stimulants, this compound has potential therapeutic applications in oxidative stress-related diseases .
Properties
Molecular Formula |
C6H6N4O3 |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
3-methyl-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13)/i2+1,3+1,4+1,6+1,8+1,9+1,10+1 |
InChI Key |
ODCYDGXXCHTFIR-BYSJPOJGSA-N |
Isomeric SMILES |
C[15N]1[13C]2=[13C]([13C](=O)[15NH][13C]1=O)NC(=O)[15NH]2 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3,4-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054603.png)
![7-Hydroxy-5-oxo-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinoline-6-carboxanilide](/img/structure/B12054605.png)
![ethyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B12054610.png)
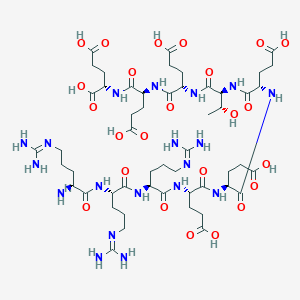
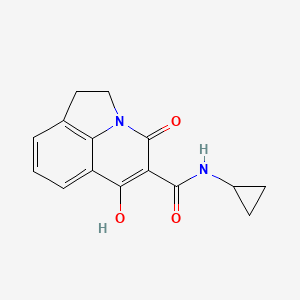


![N-(4-bromo-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054641.png)
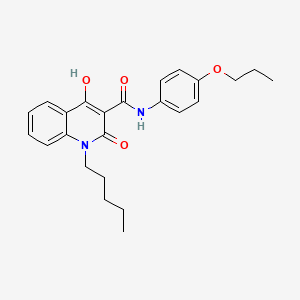
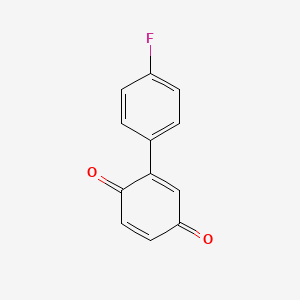
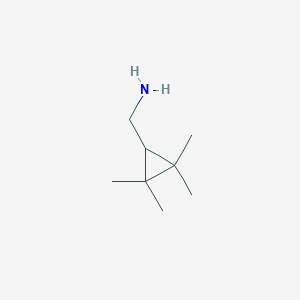

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(diphenylmethyl)piperazin-1-amine](/img/structure/B12054660.png)
